

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate (CAS: 17629-30-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+)Raffinose pentahydrate*

Cat. No.: *B15603021*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **D(+)-Raffinose pentahydrate**, a naturally occurring trisaccharide. The document details its physicochemical properties, analytical methodologies for its quantification and identification, and its diverse applications in research and pharmaceutical development. Special emphasis is placed on its roles as a cryoprotectant, a supplement in cell culture media, and an excipient in drug formulations. Furthermore, this guide explores the metabolic pathways of raffinose in various organisms and its interaction with key signaling pathways in plants. Detailed experimental protocols and visual diagrams are provided to facilitate practical application and a deeper understanding of its biochemical significance.

Physicochemical Properties

D(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose moieties. It is a white crystalline powder with a slightly sweet taste.

Property	Value	References
CAS Number	17629-30-0	[1] [2]
Molecular Formula	C ₁₈ H ₃₂ O ₁₆ ·5H ₂ O	[1] [3]
Molecular Weight	594.51 g/mol	[1] [2]
Appearance	White crystalline powder	[1] [4]
Melting Point	78-82 °C	[5]
Solubility	Soluble in water and pyridine. Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. [6] [7] [8]	
Optical Rotation	[α] ²⁰ /D +103° to +107° (c=10, H ₂ O)	[1] [9]
Purity (by HPLC)	≥98%	[1] [3] [10]

Analytical Methodologies

The accurate quantification and identification of **D(+)-Raffinose pentahydrate** are crucial for its application in research and industry. Various analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and enzymatic assays being the most common.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of raffinose in various matrices, including food, biological samples, and pharmaceutical formulations.

Experimental Protocol: HPLC-RID for Raffinose in Pea Seeds

This protocol describes the determination of raffinose family oligosaccharides using reverse-phase HPLC with refractometric detection.

- Instrumentation: A standard HPLC system equipped with a refractive index detector.
- Column: Silica C18 column.

- Mobile Phase: Demineralized water.
- Flow Rate: Isocratic elution.
- Injection Volume: 20 μ L.
- Sample Preparation:
 - Obtain an extract of raffinose family oligosaccharides from a ground pea sample using an 80% ethanol-water mixture. This can be achieved by boiling under reflux or by sonication.
 - Filter the extract through a 0.45 μ m membrane filter before injection.
- Quantification: The quantification of raffinose is based on a calibration curve prepared from standard solutions of known concentrations. The peak area of raffinose is proportional to its concentration.^[4]

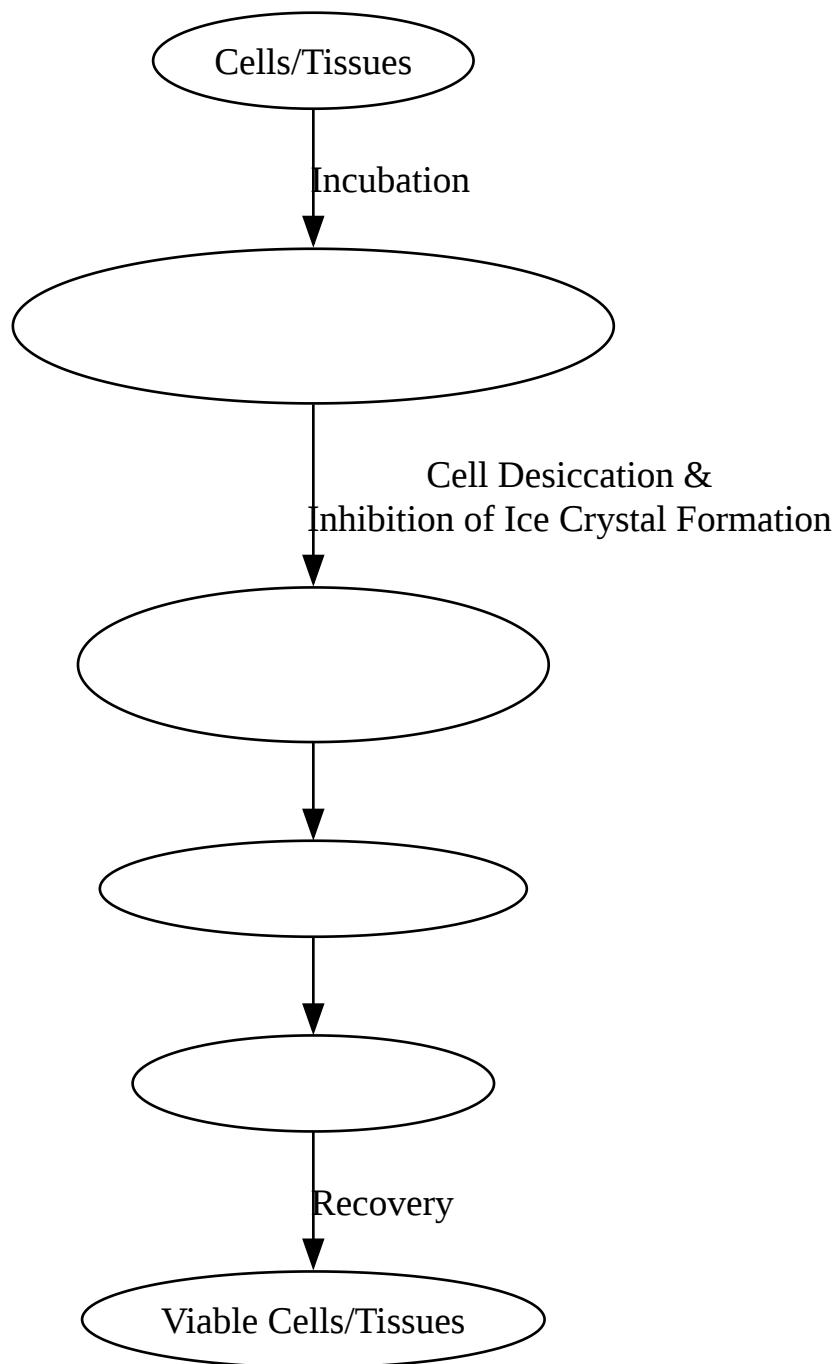
Enzymatic Assay

Enzymatic assays offer a specific and sensitive method for the quantification of raffinose. This method typically involves the enzymatic hydrolysis of raffinose and the subsequent measurement of one of the hydrolysis products.

Experimental Protocol: Enzymatic Determination of Raffinose

This protocol is based on the hydrolysis of raffinose by α -galactosidase and the subsequent quantification of released D-galactose.

- Principle: α -Galactosidase hydrolyzes raffinose into sucrose and D-galactose. The concentration of D-galactose is then determined in a subsequent enzymatic reaction catalyzed by galactose dehydrogenase, which involves the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of D-galactose, and thus to the initial amount of raffinose.
- Reagents:
 - α -Galactosidase solution


- Galactose dehydrogenase
- NAD⁺ solution
- Buffer solution (e.g., sodium acetate buffer, pH 4.5)
- Raffinose standard solutions
- Procedure:
 - Sample Preparation: Prepare aqueous extracts of the sample. For solid samples like flour, extraction with 80% ethanol followed by clarification steps is recommended.[11]
 - Hydrolysis: Incubate the sample solution with α -galactosidase at an optimal temperature (e.g., 50°C) for a defined period (e.g., 20 minutes) to ensure complete hydrolysis of raffinose.[11]
 - Quantification of D-galactose:
 - To a cuvette, add the hydrolyzed sample, buffer, and NAD⁺ solution.
 - Measure the initial absorbance at 340 nm.
 - Add galactose dehydrogenase to start the reaction.
 - Incubate at a suitable temperature (e.g., 25°C) until the reaction is complete.
 - Measure the final absorbance at 340 nm.
 - Calculation: The concentration of raffinose in the original sample is calculated from the change in absorbance, using a standard curve prepared with known concentrations of raffinose.

Applications in Research and Drug Development

D(+)-Raffinose pentahydrate has several important applications in scientific research and the pharmaceutical industry, primarily due to its unique chemical and physical properties.

Cryoprotectant

Raffinose is utilized as a cryoprotectant to protect cells and tissues from damage during freezing and thawing cycles.^[1] Its mechanism of action is attributed to its ability to provide hypertonicity, which leads to cell desiccation before freezing, and its capacity to inhibit intracellular ice formation.^{[12][13]} It is often used in combination with other cryoprotectants like glycerol.^{[12][13]} For instance, in the cryopreservation of mammalian oocytes, a combination of intracellular and extracellular raffinose with low concentrations of dimethylsulfoxide (DMSO) has been shown to yield high survival and development rates.^{[14][15]}

[Click to download full resolution via product page](#)

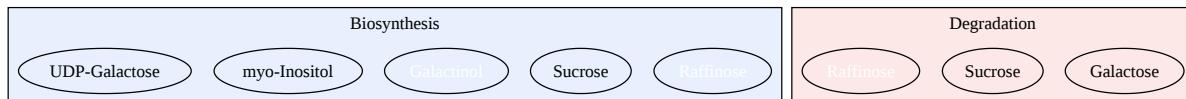
Cell Culture Media Supplement

D(+)-Raffinose pentahydrate is used as a carbon source in various cell culture media, particularly for yeast and mammalian cells.^[16] In the context of recombinant protein production in mammalian cell cultures, the addition of raffinose to the medium has been shown to reproducibly enhance the formation of high-mannose N-glycans on the expressed proteins.^[17]

[18] This modulation of glycosylation is significant as the glycan profile of a therapeutic protein can impact its efficacy and pharmacokinetics. The underlying mechanism is thought to involve alterations in the expression levels of glycosylation-related genes.[17]

Drug Formulation and Delivery

In the pharmaceutical industry, **D(+)-Raffinose pentahydrate** serves as a versatile excipient in drug formulations. It is used as a bulking agent, stabilizer, and water scavenger in freeze-drying (lyophilization) processes, contributing to the stability of the final product.[2][19][20] Its ability to form a stable amorphous phase during freeze-drying helps to protect therapeutic proteins from degradation.[13]


Metabolic Pathways

The metabolism of raffinose varies significantly across different organisms, primarily due to the presence or absence of the enzyme α -galactosidase.

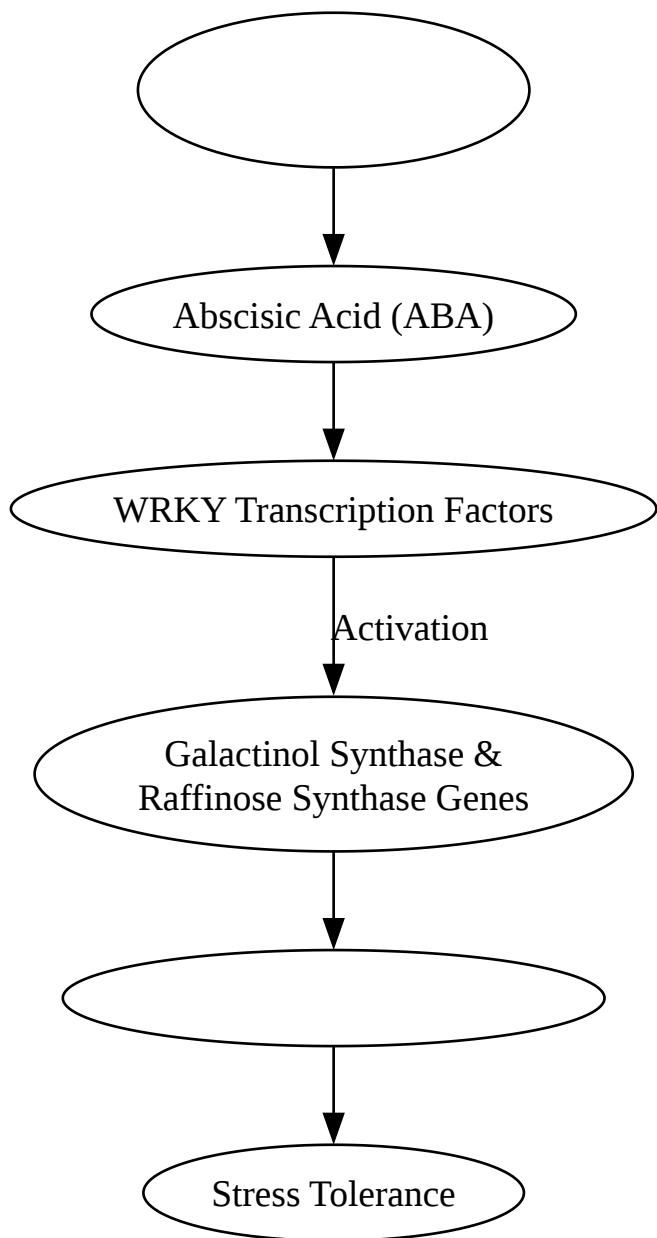
Raffinose Metabolism in Plants

In plants, raffinose and other members of the raffinose family of oligosaccharides (RFOs) play crucial roles in carbon storage, transport, and stress tolerance.[21][22]

- **Biosynthesis:** The biosynthesis of raffinose begins with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by galactinol synthase. Raffinose synthase then transfers a galactose moiety from galactinol to sucrose to form raffinose.
- **Degradation:** The breakdown of raffinose is catalyzed by α -galactosidase, which hydrolyzes it into sucrose and galactose.

[Click to download full resolution via product page](#)

Raffinose Metabolism in Humans and Microorganisms


Humans lack the α -galactosidase enzyme necessary to hydrolyze raffinose in the small intestine. Consequently, it passes undigested to the large intestine, where it is fermented by gut bacteria that possess this enzyme. This fermentation process produces short-chain fatty acids and gases. Certain probiotic bacteria, such as *Bifidobacteria* and *Lactobacilli*, can utilize raffinose as a carbon source.

Interaction with Signaling Pathways

In plants, the metabolism of raffinose family oligosaccharides is linked to stress response signaling pathways, particularly those involving abscisic acid (ABA) and salicylic acid (SA).

Abscisic Acid (ABA) Signaling

ABA is a key phytohormone involved in regulating plant responses to abiotic stresses such as drought and cold. The promoters of genes encoding galactinol synthase and raffinose synthase contain W-box cis-elements, which are regulated by ABA-inducible WRKY transcription factors. [5][9] This suggests that raffinose biosynthesis is, at least in part, under the control of the ABA signaling pathway, and the accumulation of raffinose during stress may be an adaptive response.[23][24][25][26]

[Click to download full resolution via product page](#)

Salicylic Acid (SA) Signaling

Salicylic acid is a crucial signaling molecule in plant defense against pathogens. There is evidence to suggest that galactinol, the precursor of raffinose, can induce the expression of pathogenesis-related (PR) genes through a salicylic acid-dependent pathway.^{[5][10]} This indicates a potential role for the raffinose biosynthetic pathway in plant immunity.^[8]

Conclusion

D(+)-Raffinose pentahydrate is a versatile trisaccharide with significant applications in research and pharmaceutical development. Its well-characterized physicochemical properties, coupled with established analytical methods, make it a valuable tool for scientists and researchers. Its roles as a cryoprotectant, a modulator of glycosylation in cell culture, and a stabilizing excipient in drug formulations highlight its importance in various biotechnological and pharmaceutical processes. A deeper understanding of its metabolic pathways and interactions with cellular signaling networks will continue to unveil new applications and further solidify its position as a key biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Raffinose - CD Formulation formulationbio.com
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants frontiersin.org
- 6. Cryoprotection by glucose, sucrose, and raffinose to chloroplast thylakoids - PubMed pubmed.ncbi.nlm.nih.gov
- 7. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC pmc.ncbi.nlm.nih.gov
- 8. Nitric oxide and salicylic acid signaling in plant defense - PubMed pubmed.ncbi.nlm.nih.gov
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. libios.fr [libios.fr]

- 12. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. D-Raffinose pentahydrate | ibresco [ibresco.com]
- 17. Cell culture media supplemented with raffinose reproducibly enhances high mannose glycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bocsci.com [bocsci.com]
- 20. Thermo Scientific Chemicals D-(+)-Raffinose pentahydrate, 99% | Fisher Scientific [fishersci.ca]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]
- 23. Abscisic Acid Signaling and Abiotic Stress Tolerance in Plants: A Review on Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Abscisic Acid Signaling and Abiotic Stress Tolerance in Plants: A Review on Current Knowledge and Future Prospects [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to D(+)-Raffinose Pentahydrate (CAS: 17629-30-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15603021#d-raffinose-pentahydrate-cas-number-17629-30-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com